molecular formula C9H8N2O4 B8432860 N-(3-formyl-4-nitrophenyl)acetamide

N-(3-formyl-4-nitrophenyl)acetamide

Cat. No. B8432860
M. Wt: 208.17 g/mol
InChI Key: YTENRGBMXCXXLC-UHFFFAOYSA-N
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Patent
US04701459

Procedure details

A solution of potassium nitrate (6.2 g, 61 mmol) in sulfuric acid (30 mL) was added dropwise to stirred solution of N-(3-formylphenyl)acetamide (10.0 g, 61 mmol) in sulfuric acid (120 mL) maintained at 5° C. After 2 hours, the reaction mixture was poured onto ice water (500 mL) and filtered to give N-(3-formyl-4-nitrophenyl)acetamide (6.2 g, 48%) mp 131°-135° C., used without further purification.
Name
potassium nitrate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[CH:6]([C:8]1[CH:9]=[C:10]([NH:14][C:15](=[O:17])[CH3:16])[CH:11]=[CH:12][CH:13]=1)=[O:7]>S(=O)(=O)(O)O>[CH:6]([C:8]1[CH:9]=[C:10]([NH:14][C:15](=[O:17])[CH3:16])[CH:11]=[CH:12][C:13]=1[N+:1]([O-:4])=[O:2])=[O:7] |f:0.1|

Inputs

Step One
Name
potassium nitrate
Quantity
6.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)NC(C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice water (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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